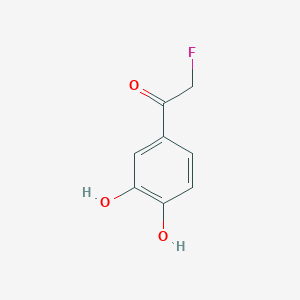
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone is an organic compound characterized by the presence of a fluorine atom attached to an ethanone group, which is further connected to a 3,4-dihydroxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-fluoroethanone can be achieved through several methods. One common approach involves the fluorination of 1-(3,4-dihydroxyphenyl)ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl ethanones depending on the nucleophile used.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-fluoroethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, its antioxidant properties are attributed to the presence of the dihydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
1-(3,4-Dihydroxyphenyl)ethanone: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
3,4-Dihydroxyphenylacetic acid: A structurally related compound with different functional groups and properties.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-fluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H7FO3 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H7FO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4H2 |
InChIキー |
HYBMJRSIVMTZFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)CF)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



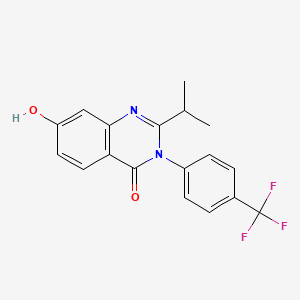
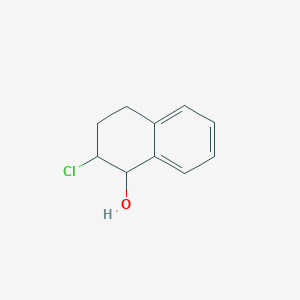
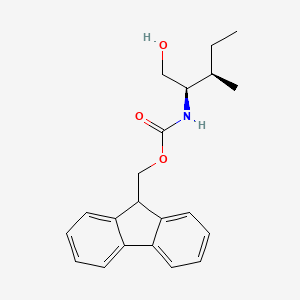

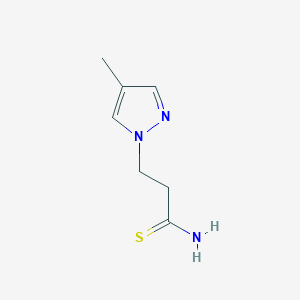

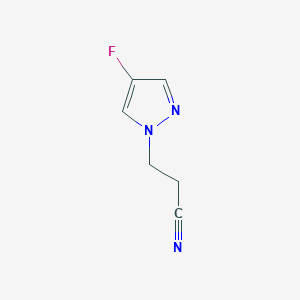
![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
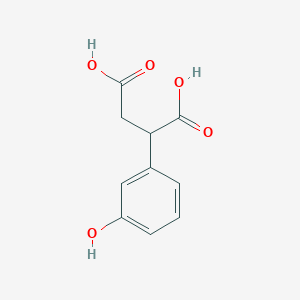
![Ethanol, 2-[2-(3-thienyloxy)ethoxy]-](/img/structure/B13152095.png)

![1-[(2-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B13152117.png)
![6-Bromobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13152118.png)
